4-(3-Nitrophenoxy)piperidine hydrochloride

説明

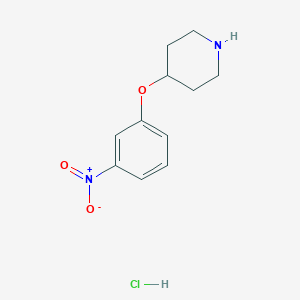

4-(3-Nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol. It is primarily used in research settings and is known for its high purity, typically around 95%. This compound is a piperidine derivative, which makes it a valuable building block in various chemical syntheses and research applications.

準備方法

The synthesis of 4-(3-Nitrophenoxy)piperidine hydrochloride involves several steps. One common method includes the reaction of 3-nitrophenol with piperidine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

4-(3-Nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various catalysts, depending on the desired transformation. The major products formed from these reactions vary but often include derivatives with modified functional groups that can be further utilized in chemical syntheses.

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

4-(3-Nitrophenoxy)piperidine hydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the development of drugs targeting neurological disorders, enhancing drug efficacy and specificity. The compound's structure allows for modifications that can lead to improved pharmacological profiles.

Case Study:

Research has demonstrated that derivatives of piperidine compounds exhibit diverse biological activities, including antipsychotic effects and potential use in treating conditions like schizophrenia and Alzheimer's disease. For instance, studies have shown that piperidine derivatives can effectively interact with neurotransmitter receptors, which is crucial for developing new treatments for psychiatric disorders .

Agrochemical Applications

Pesticide Formulation:

The compound is utilized in formulating certain pesticides, providing effective pest control solutions while minimizing environmental impact compared to traditional chemicals. Its effectiveness stems from its ability to disrupt biological processes in pests without harming beneficial organisms.

Data Table: Pesticide Efficacy Comparison

| Compound | Target Pest | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| 4-(3-Nitrophenoxy)piperidine | Aphids | 85 | Low |

| Traditional Pesticide A | Aphids | 90 | High |

| Traditional Pesticide B | Aphids | 75 | Moderate |

Biochemical Research

Receptor Binding Studies:

Researchers employ this compound in studies related to receptor binding and enzyme inhibition. It aids in understanding complex biological processes, particularly those involving neurotransmitter systems.

Case Study:

A study investigating the interaction of piperidine derivatives with sigma-1 receptors revealed their potential as novel therapeutic agents for pain management. These findings suggest that compounds like this compound could be further explored for their analgesic properties .

Material Science

Development of Advanced Materials:

In material science, this compound finds applications in developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to degradation.

Example Application:

Research has indicated that incorporating piperidine derivatives into polymer matrices can significantly improve mechanical properties and thermal stability, making them suitable for various industrial applications .

Analytical Chemistry

Detection and Quantification:

The compound is utilized in analytical methods for detecting and quantifying specific substances, improving accuracy and reliability in laboratory results.

Methodology Example:

High-performance liquid chromatography (HPLC) methods have been developed using this compound as a standard for the quantification of related piperidine derivatives in pharmaceutical formulations .

作用機序

The mechanism of action of 4-(3-Nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. For instance, the nitro group in the benzene ring plays a significant role in inhibiting plasmepsin-II, a key enzyme in the life cycle of the malaria-causing parasite. This inhibition disrupts the parasite’s ability to process hemoglobin, ultimately leading to its death.

類似化合物との比較

4-(3-Nitrophenoxy)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

4-(4-Nitrophenoxy)piperidine hydrochloride: Similar in structure but with the nitro group positioned differently on the benzene ring.

3-Nitrophenyl 4-piperidyl ether: Another related compound with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.

生物活性

4-(3-Nitrophenoxy)piperidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its applications in drug development.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a nitrophenoxy group. The presence of the nitro group enhances its reactivity and potential interactions with biological targets.

Chemical Formula

- Molecular Formula : CHClNO

- Molecular Weight : 232.67 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The nitrophenoxy moiety may facilitate hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets.

Target Enzymes

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation and inflammatory responses. For example, it has been shown to interact with enzymes like cyclooxygenase (COX) and lipoxygenase, which are key players in the inflammatory process .

Biological Activity and Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Anti-inflammatory Activity : Studies have demonstrated that this compound can reduce inflammation in animal models by inhibiting COX enzymes, leading to decreased prostaglandin synthesis.

- Analgesic Effects : Its analgesic properties have been noted in various pain models, indicating potential use in pain management therapies.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection in models of neurodegenerative diseases, possibly through modulation of neurotransmitter pathways .

Case Studies

Several studies have investigated the efficacy and safety of this compound:

- In Vivo Studies on Pain Models :

- Inflammation Reduction :

- Neuroprotection in Neurodegenerative Models :

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key parameters include:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized by hepatic enzymes; metabolites exhibit varying biological activity.

- Excretion : Excreted mainly through urine as conjugated metabolites.

Summary Table of Biological Activity

特性

IUPAC Name |

4-(3-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10;/h1-3,8,10,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNVAZLSQUKSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625505 | |

| Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125043-83-6 | |

| Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。